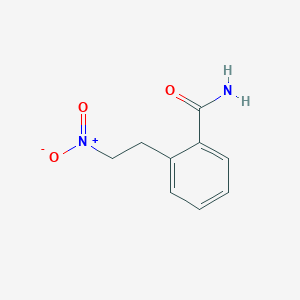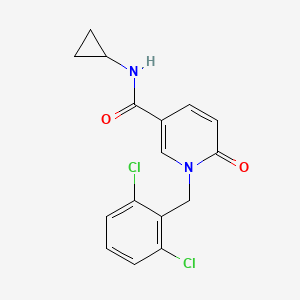![molecular formula C20H22F3N3O2 B3135122 Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-51-3](/img/structure/B3135122.png)
Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate
Overview
Description
“Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound. It is used in the vulcanization system of fluoroelastomers and in the manufacture of fine chemicals and rubber products . The formula for a similar compound is C10H9F3O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of Trypanosoma cruzi CYP51 bound to a similar inhibitor has been reported . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the structure-activity relationships (SAR) of an N-arylpiperazine series of N-indolyloxopyridinyl-4-aminopropanyl-based inhibitors were reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Cytochrome P450 Inhibition
One application of similar chemical structures involves their role as inhibitors of cytochrome P450 (CYP) enzymes in human liver microsomes. Chemical inhibitors with selective inhibition capabilities play a crucial role in understanding drug metabolism and predicting drug-drug interactions. For example, compounds with specificity towards certain CYP isoforms can aid in deciphering the metabolism pathways of various drugs, contributing to safer pharmacological profiles (Khojasteh et al., 2011).
Ligand Binding to D2-like Receptors
Chemical structures similar to "Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate" have been studied for their contributions to the potency and selectivity of binding affinities at D2-like receptors. These investigations highlight the importance of arylalkyl substituents in enhancing the therapeutic potentials of antipsychotic agents, indicating a pathway for designing more effective treatments (Sikazwe et al., 2009).
Dipeptidyl Peptidase IV Inhibition
The compound's structural analogs have applications in targeting dipeptidyl peptidase IV (DPP IV), a key enzyme in the glucose metabolism pathway, making it a validated target for type 2 diabetes mellitus treatment. Research into DPP IV inhibitors explores various chemical groups, including pyridines and piperazines, highlighting the therapeutic potential of these structures in managing diabetes (Mendieta et al., 2011).
DNA Minor Groove Binding
Structurally similar compounds are known to bind to the minor groove of DNA, with specific affinity towards AT-rich sequences. This binding property is utilized in fluorescent DNA stains and radioprotectors, providing insights into chromosome and nuclear DNA content analysis (Issar & Kakkar, 2013).
Central Nervous System (CNS) Acting Drugs
The structural motifs present in "Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate" are common in compounds with potential CNS activity. Research into functional chemical groups aims to identify lead molecules for synthesizing new CNS drugs, with heterocycles playing a significant role due to their diverse effects ranging from depression to convulsion (Saganuwan, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-14(2)28-19(27)17-7-4-8-24-18(17)26-11-9-25(10-12-26)16-6-3-5-15(13-16)20(21,22)23/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDTVQMLDHTQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130373 | |
| Record name | 1-Methylethyl 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate | |
CAS RN |
400086-51-3 | |
| Record name | 1-Methylethyl 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400086-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile](/img/structure/B3135048.png)


![N,N-dimethyl-4-[2-(trifluoromethyl)phenethyl]tetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B3135066.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B3135071.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135079.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B3135081.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3135087.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3135091.png)
![N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide](/img/structure/B3135105.png)

![Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135133.png)
